molecular formula C17H14ClN7O B11131652 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11131652
M. Wt: 367.8 g/mol
InChI Key: QTFDITNAPKMPTI-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a benzodiazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the introduction of the tetrazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these heterocyclic structures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity by binding to active sites or altering their conformation. The pathways involved can vary depending on the specific application but often include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole and tetrazole derivatives, such as:

  • N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
  • 4-(1H-Imidazol-1-yl)aniline
  • 1-(4-Aminophenyl)-1H-imidazole

Uniqueness

What sets N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-5-CHLORO-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClN7O

Molecular Weight

367.8 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-chloro-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H14ClN7O/c18-11-5-6-15(25-10-20-23-24-25)12(9-11)17(26)19-8-7-16-21-13-3-1-2-4-14(13)22-16/h1-6,9-10H,7-8H2,(H,19,26)(H,21,22)

InChI Key

QTFDITNAPKMPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=CC(=C3)Cl)N4C=NN=N4

Origin of Product

United States

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